Cas no 1361924-28-8 (5,2',4',6'-Tetrachlorobiphenyl-3-acrylic acid)

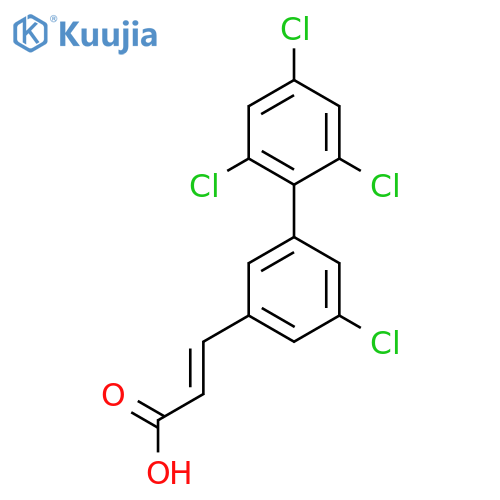

1361924-28-8 structure

商品名:5,2',4',6'-Tetrachlorobiphenyl-3-acrylic acid

CAS番号:1361924-28-8

MF:C15H8Cl4O2

メガワット:362.034820556641

CID:4995600

5,2',4',6'-Tetrachlorobiphenyl-3-acrylic acid 化学的及び物理的性質

名前と識別子

-

- 5,2',4',6'-Tetrachlorobiphenyl-3-acrylic acid

-

- インチ: 1S/C15H8Cl4O2/c16-10-4-8(1-2-14(20)21)3-9(5-10)15-12(18)6-11(17)7-13(15)19/h1-7H,(H,20,21)/b2-1+

- InChIKey: OILPNHVUVBXWBR-OWOJBTEDSA-N

- ほほえんだ: ClC1C=C(C=C(C=1C1C=C(C=C(/C=C/C(=O)O)C=1)Cl)Cl)Cl

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 21

- 回転可能化学結合数: 3

- 複雑さ: 389

- トポロジー分子極性表面積: 37.3

- 疎水性パラメータ計算基準値(XlogP): 6

5,2',4',6'-Tetrachlorobiphenyl-3-acrylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A011005730-1g |

5,2',4',6'-Tetrachlorobiphenyl-3-acrylic acid |

1361924-28-8 | 97% | 1g |

1,534.70 USD | 2021-07-05 |

5,2',4',6'-Tetrachlorobiphenyl-3-acrylic acid 関連文献

-

Qasim Mahmood,Woo Sik Kim,Ho Seok Park Nanoscale, 2012,4, 7855-7860

-

Lourdes del Olmo,Michael Dommett,Ingrid H. Oevreeide,Devis Di Tommaso,Rachel Crespo-Otero J. Mater. Chem. A, 2018,6, 24965-24970

-

Marikumar Rajendran,Sivakumar Vaidyanathan Dalton Trans., 2020,49, 9239-9253

-

Sarfraj Mujawar,Onkar Game,Ashish Yengantiwar,Arun Banpurkar,Sneha Kulkarni,Jyoti Jog,Satishchandra Ogale Nanoscale, 2011,3, 4706-4712

1361924-28-8 (5,2',4',6'-Tetrachlorobiphenyl-3-acrylic acid) 関連製品

- 2228525-09-3(3-2-(2,4,5-trifluorophenyl)ethylpyrrolidine)

- 157047-98-8(Benzomalvin C)

- 2228649-48-5(1-(3-tert-butylphenyl)-2-(methylamino)ethan-1-one)

- 2138239-26-4(5-(2,2-dimethylcyclopropyl)-1,2-oxazol-3-ylmethanesulfonyl chloride)

- 1804067-16-0(1-(3-Bromo-2-(fluoromethoxy)phenyl)-1-chloropropan-2-one)

- 2228160-10-7(1-(3-fluoro-4-methylphenyl)methylcyclopropane-1-carboxylic acid)

- 1805438-07-6(6-(Aminomethyl)-4-(difluoromethyl)-3-methylpyridine-2-methanol)

- 117341-93-2(6-chloro-6-methylbicyclo3.1.0hexan-2-one)

- 1361490-29-0(4,3',4',5'-Tetrachloro-2,3,5,6-tetrafluorobiphenyl)

- 326919-69-1(ethyl 2-amino-4-(2-chloro-6-fluorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate)

推奨される供給者

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量